2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of ethoxy and methyl groups: These functional groups can be introduced through alkylation reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and acetyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar compounds to 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide include other pyrido[2,3-d]pyrimidine derivatives These compounds share a similar core structure but may differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C21H24N4O5 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H24N4O5/c1-5-29-15-9-7-14(8-10-15)23-16(26)12-25-20(27)17-18(30-6-2)13(3)11-22-19(17)24(4)21(25)28/h7-11H,5-6,12H2,1-4H3,(H,23,26) |
InChI Key |
SFDKJNSGRKGPPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OCC |
Origin of Product |
United States |
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